molecular formula C15H16N4O2 B2389251 N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2097922-66-0

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2389251
CAS RN: 2097922-66-0
M. Wt: 284.319
InChI Key: NEDMYWRRVAMVLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C15H16N4O2/c1-19-14(20)7-6-13(18-19)15(21)17-9-10-2-5-12(16-8-10)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,17,21)". This indicates the presence of a pyridazine ring, a cyclopropyl group, and a carboxamide group in the molecule.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Potential Applications in Kinase Inhibition

One study discusses the design, synthesis, and biological evaluation of novel compounds, including those with dihydropyridazine moieties, as potential c-Met kinase inhibitors. These compounds exhibited moderate to good antitumor activities against several cancer cell lines, suggesting the potential use of related compounds in cancer research and therapy (Ju Liu et al., 2020).

Synthesis of Heterocyclic Compounds

Another research effort focused on the synthesis of a new class of pyridazin-3-one derivatives, which are structurally related to the compound . These derivatives were utilized in further syntheses, leading to a variety of heterocyclic compounds, indicating the utility of such compounds in synthetic organic chemistry (H. M. Ibrahim & H. Behbehani, 2014).

Modification to Reduce Metabolism

Research on imidazo[1,2-a]pyrimidine derivatives, related to the core structure of the mentioned compound, aimed to reduce metabolism mediated by aldehyde oxidase, highlighting the importance of chemical modifications for improving drug stability and efficacy (A. Linton et al., 2011).

Applications in Antimicrobial Activity

A study on the synthesis and antimicrobial study of fluoroquinolone-based compounds, which share a similar structural motif, demonstrated significant antibacterial and antifungal activities. This suggests potential applications of related compounds in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-19-14(20)7-6-13(18-19)15(21)17-9-10-2-5-12(16-8-10)11-3-4-11/h2,5-8,11H,3-4,9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDMYWRRVAMVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CN=C(C=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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